tert-Butyl (2-mercaptopropyl)carbamate
Description
Properties
Molecular Formula |
C8H17NO2S |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
tert-butyl N-(2-sulfanylpropyl)carbamate |
InChI |
InChI=1S/C8H17NO2S/c1-6(12)5-9-7(10)11-8(2,3)4/h6,12H,5H2,1-4H3,(H,9,10) |
InChI Key |
ARCVSYPZOGAJDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-sulfanylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-sulfanylpropylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction can be conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(2-sulfanylpropyl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of palladium-catalyzed cross-coupling reactions is also common in industrial synthesis, allowing for the formation of the desired product under mild conditions with high selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(2-sulfanylpropyl)carbamate can undergo oxidation reactions to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols or amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Palladium-Catalyzed Reactions:
tert-Butyl (2-mercaptopropyl)carbamate has been utilized in palladium-catalyzed reactions for the synthesis of various organic compounds. Notably, it has been employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, which are significant in the development of pharmaceuticals and agrochemicals. The use of this compound in such reactions demonstrates its versatility as a protecting group in organic synthesis .
Material Science
Polymer Applications:
this compound can serve as a functional monomer in polymer chemistry. Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance. The compound has been explored for creating polymer-bound derivatives, which can be useful in developing advanced materials with specific functionalities .
Case Studies
Case Study 1: Synthesis of Functionalized Pyrroles
In a recent study, this compound was used to synthesize functionalized pyrroles through a palladium-catalyzed coupling reaction. The resulting pyrroles exhibited enhanced reactivity and selectivity, making them suitable candidates for further functionalization in drug development .
Case Study 2: Polymer-Bound Applications
Research on polymer-bound this compound has shown that it can be effectively used to immobilize metal catalysts on solid supports. This immobilization enhances the stability and recyclability of catalysts in organic reactions, thus providing an eco-friendly approach to chemical synthesis .
Data Tables
| Application Area | Specific Use Case | Outcome/Benefit |
|---|---|---|
| Chemical Synthesis | Palladium-catalyzed reactions | Synthesis of N-Boc-protected anilines |
| Pharmaceutical Research | Potential anticancer agent | Similarity to effective anticancer drugs |
| Material Science | Polymer-bound applications | Enhanced stability and functionality |
Mechanism of Action
The mechanism of action of tert-butyl N-(2-sulfanylpropyl)carbamate primarily involves its role as a protecting group. The carbamate functional group can be selectively removed under acidic or basic conditions, revealing the free amine or thiol group. This selective deprotection allows for the stepwise synthesis of complex molecules, ensuring that specific functional groups are protected during intermediate steps and exposed when needed .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities among tert-Butyl (2-mercaptopropyl)carbamate and its analogs:
| Compound Name | CAS Number | Functional Group | Molecular Formula | Key Structural Features |
|---|---|---|---|---|
| This compound | Not specified | -SH (thiol) | C₈H₁₇NO₂S | Thiol at C2 of propyl chain |
| tert-Butyl (3-mercaptopropyl)carbamate | 93472-93-6 | -SH (thiol) | C₈H₁₇NO₂S | Thiol at C3 of propyl chain |
| tert-Butyl (2-(methylthio)ethyl)carbamate | 174360-08-8 | -SMe (methylthio) | C₈H₁₇NO₂S | Methylthio at C2 of ethyl chain |
| tert-Butyl (1-mercapto-2-methylpropan-2-yl)carbamate | 134362-19-9 | -SH (thiol) | C₉H₁₉NO₂S | Branched thiol at tertiary carbon |
| (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate | 1867120-38-4 | -OH (hydroxyl) | C₉H₁₉NO₃ | Hydroxyl at C2; methyl substitution |
Key Observations :
Thiol-Specific Risks :
Q & A
Q. What are the common synthetic routes for preparing tert-Butyl (2-mercaptopropyl)carbamate, and what reaction conditions are critical for high yield?
- Methodological Answer : The compound is typically synthesized via carbamate protection of a thiol-containing precursor. A common approach involves reacting 2-mercaptopropylamine with tert-butyl dicarbonate (Boc anhydride) in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine is often used as a base to scavenge HCl generated during the reaction. Maintaining a temperature of 0–5°C during reagent addition minimizes side reactions like oxidation of the thiol group. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : <sup>1</sup>H NMR should show the tert-butyl singlet at ~1.4 ppm and thiol proton signals (if unoxidized) near 1.6–2.0 ppm. <sup>13</sup>C NMR confirms the carbamate carbonyl at ~155 ppm.
- IR : Stretching vibrations for N-H (~3350 cm⁻¹), C=O (~1700 cm⁻¹), and S-H (~2550 cm⁻¹, if free thiol).
- Mass Spectrometry : ESI-MS or HRMS should match the molecular ion peak (C8H17NO2S, theoretical MW: 191.09 g/mol).
Discrepancies in spectral data may indicate oxidation (e.g., disulfide formation) or incomplete Boc protection .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. The thiol group is prone to oxidation; adding stabilizers like 1,4-dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to solutions can mitigate this. Regularly monitor purity via TLC or HPLC .
Advanced Research Questions
Q. How does the thiol group in this compound influence its reactivity in nucleophilic substitutions or conjugation reactions?
- Methodological Answer : The thiol (-SH) group acts as a soft nucleophile, participating in Michael additions, disulfide bond formation, or metal coordination. For example, under mild basic conditions (pH 7–9), it reacts with maleimide derivatives for bioconjugation. The tert-butyl carbamate group stabilizes the molecule against hydrolysis during these reactions. Kinetic studies using UV-Vis spectroscopy or HPLC can quantify reaction rates, while DFT calculations may predict regioselectivity .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. Systematic approaches include:
- Dose-Response Studies : Establish EC50/IC50 values across multiple cell lines.
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites.
- Structural Analog Testing : Compare activities of derivatives with modified thiol/carbamate groups to isolate critical pharmacophores.
Cross-referencing with crystallographic data (e.g., protein-ligand co-crystals) can validate binding modes .
Q. How does the steric bulk of the tert-butyl group affect the compound’s stability under acidic or basic conditions?
- Methodological Answer : The tert-butyl group enhances steric protection of the carbamate linkage, delaying hydrolysis in mild acidic environments (pH 4–6). However, under strong acidic conditions (e.g., HCl/dioxane), the carbamate cleaves to release 2-mercaptopropylamine. Stability assays using <sup>1</sup>H NMR or HPLC to track degradation over time can quantify half-lives. Comparative studies with less bulky analogs (e.g., methyl carbamates) highlight the tert-butyl group’s protective role .
Q. What analytical methods are recommended for quantifying trace impurities in tert-Butyl (2-mercaptopropyl)carbamate batches?
- Methodological Answer :
- HPLC-UV/ELSD : Use a C18 column with acetonitrile/water mobile phase (0.1% TFA) to resolve impurities.
- GC-MS : Detect volatile byproducts (e.g., disulfides) with a DB-5MS column.
- Elemental Analysis : Confirm sulfur content to assess oxidation levels.
Limit of detection (LOD) for critical impurities (e.g., unreacted amine) should be ≤0.1% .
Safety and Handling
Q. What personal protective equipment (PPE) is essential when handling tert-Butyl (2-mercaptopropyl)carbamate?
- Methodological Answer :
- Respiratory Protection : Use NIOSH-approved N95/P2 respirators if airborne particles are generated.
- Gloves : Nitrile gloves (≥0.11 mm thickness) to prevent dermal exposure.
- Eye Protection : Chemical goggles and face shields.
Work in a fume hood to minimize inhalation risks. Spills should be neutralized with absorbents (e.g., vermiculite) and disposed as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
